molecular formula C13H23N3 B13257447 N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine

Cat. No.: B13257447
M. Wt: 221.34 g/mol
InChI Key: RNZXPPDKYHFXAX-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is a chemical compound that features an imidazole ring, a cyclohexane ring, and a propyl chain. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and agricultural chemistry. The presence of the imidazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine typically involves the reaction of 3-(1H-imidazol-1-yl)-2-methylpropylamine with cyclohexanone. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring or the cyclohexane ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of imidazole N-oxide derivatives

    Reduction: Formation of reduced imidazole derivatives

    Substitution: Formation of substituted imidazole or cyclohexane derivatives

Scientific Research Applications

Chemistry

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The imidazole ring is known to interact with various enzymes, making it a valuable tool in enzymology studies.

Medicine

The compound has shown promise in medicinal chemistry as a potential antifungal and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

Industry

In the agricultural industry, this compound is used as a coating agent for seeds to enhance growth and protect against fungal infections.

Mechanism of Action

The mechanism of action of N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Imidazol-1-yl)propan-1-amine
  • 4-(1H-Imidazol-1-yl)phenol
  • N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine

Uniqueness

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine stands out due to its unique combination of an imidazole ring and a cyclohexane ring. This structural feature imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its uniqueness.

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

N-(3-imidazol-1-yl-2-methylpropyl)cyclohexanamine

InChI

InChI=1S/C13H23N3/c1-12(10-16-8-7-14-11-16)9-15-13-5-3-2-4-6-13/h7-8,11-13,15H,2-6,9-10H2,1H3

InChI Key

RNZXPPDKYHFXAX-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCCC1)CN2C=CN=C2

Origin of Product

United States

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